An In-depth Technical Guide to 3-Bromo-5-(trifluoromethyl)toluene (CAS: 86845-28-5): Properties, Synthesis, and Applications in Medicinal Chemistry
An In-depth Technical Guide to 3-Bromo-5-(trifluoromethyl)toluene (CAS: 86845-28-5): Properties, Synthesis, and Applications in Medicinal Chemistry
Introduction
3-Bromo-5-(trifluoromethyl)toluene, identified by the CAS number 86845-28-5, is a halogenated and trifluoromethylated aromatic compound of significant interest in the fields of organic synthesis and medicinal chemistry.[1][2] Its structure, featuring a toluene backbone substituted with a bromine atom and a trifluoromethyl (-CF3) group at the meta positions, provides a unique combination of steric and electronic properties. The bromine atom serves as a versatile synthetic handle for cross-coupling reactions, while the electron-withdrawing trifluoromethyl group enhances metabolic stability and modulates the acidity of nearby protons, making it a valuable building block for the synthesis of complex molecules, particularly pharmaceutical intermediates.[3][4] This guide provides a comprehensive overview of its properties, synthesis, reactivity, and applications for researchers and professionals in drug development.
Physicochemical and Spectroscopic Properties
The physical and chemical properties of 3-Bromo-5-(trifluoromethyl)toluene are critical for its handling, reaction setup, and purification. These properties are summarized in the table below.
| Property | Value | Source(s) |
| CAS Number | 86845-28-5 | [1][2][5] |
| Molecular Formula | C₈H₆BrF₃ | [1][2] |
| Molecular Weight | 239.03 g/mol | [1][6] |
| Appearance | Clear, colorless liquid | [2][7] |
| Boiling Point | 178.7 °C (at 760 mmHg) | [8] |
| Density | 1.538 g/cm³ | [8] |
| Flash Point | 67.1 °C | [8] |
| Refractive Index | 1.475 | [8] |
| InChI Key | ZDAIYLXHTGIUGY-UHFFFAOYSA-N | [2][7] |
| SMILES | CC1=CC(=CC(=C1)Br)C(F)(F)F |
Spectroscopic Profile
Spectroscopic analysis is essential for confirming the identity and purity of 3-Bromo-5-(trifluoromethyl)toluene.
-
¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons and the methyl group protons. The aromatic region will display complex splitting patterns due to the meta-substitution.
-
¹³C NMR: The carbon NMR will show signals for the eight distinct carbon atoms in the molecule, with the carbon attached to the trifluoromethyl group appearing as a quartet due to C-F coupling.
-
¹⁹F NMR: The fluorine NMR spectrum will exhibit a singlet corresponding to the three equivalent fluorine atoms of the -CF3 group.
-
Mass Spectrometry (MS): The mass spectrum will show a characteristic isotopic pattern for the molecular ion peak due to the presence of the bromine atom (⁷⁹Br and ⁸¹Br isotopes in an approximate 1:1 ratio).[9]
Synthesis and Mechanistic Insights
A common and reliable method for the synthesis of 3-Bromo-5-(trifluoromethyl)toluene is via the Sandmeyer reaction, starting from 3-Amino-5-(trifluoromethyl)toluene.[10][11][12] This multi-step process is favored because it allows for the precise installation of the bromine atom at a specific position on the aromatic ring, which can be difficult to achieve through direct electrophilic bromination due to the directing effects of the existing substituents.
The Sandmeyer reaction is a substitution reaction used to synthesize aryl halides from aryl diazonium salts, catalyzed by copper(I) salts.[13] The reaction proceeds via a free radical mechanism.[10][12]
Detailed Experimental Protocol: Sandmeyer Reaction
-
Diazotization: 3-Amino-5-(trifluoromethyl)toluene is dissolved in an aqueous solution of a strong acid, typically hydrobromic acid (HBr), and cooled to 0-5 °C. A solution of sodium nitrite (NaNO₂) in water is then added dropwise while maintaining the low temperature. The in-situ generated nitrous acid (HNO₂) reacts with the primary amine to form a stable aryl diazonium salt.
-
Copper(I) Bromide Preparation: A solution of copper(I) bromide (CuBr) is prepared, which will act as the catalyst.
-
Sandmeyer Reaction: The cold diazonium salt solution is slowly added to the CuBr solution. The copper(I) catalyzes the decomposition of the diazonium salt, leading to the formation of an aryl radical and the evolution of nitrogen gas. This radical then reacts with the bromide from the copper(II) bromide species to form the final product, 3-Bromo-5-(trifluoromethyl)toluene, and regenerate the copper(I) catalyst.[13]
-
Work-up and Purification: The reaction mixture is typically extracted with an organic solvent, washed, dried, and the solvent is evaporated. The crude product is then purified by vacuum distillation.
Diagram: Synthetic Workflow via Sandmeyer Reaction
Caption: Synthetic pathway for 3-Bromo-5-(trifluoromethyl)toluene.
Key Reactions and Synthetic Utility
The bromine atom in 3-Bromo-5-(trifluoromethyl)toluene is the primary site of reactivity, making it an excellent substrate for various transition metal-catalyzed cross-coupling reactions. The electron-withdrawing nature of the trifluoromethyl group can influence the reactivity of the C-Br bond, often facilitating the oxidative addition step in catalytic cycles.[14][15]
Suzuki-Miyaura Coupling
This palladium-catalyzed reaction is a powerful method for forming carbon-carbon bonds by coupling an organoboron compound with an organic halide.[16] 3-Bromo-5-(trifluoromethyl)toluene can be coupled with various aryl or vinyl boronic acids or esters to generate complex biaryl or styrenyl structures, which are common motifs in pharmaceuticals. The presence of the electron-withdrawing -CF3 group generally enhances the reaction rate.[15]
Detailed Experimental Protocol: Suzuki-Miyaura Coupling
-
Reaction Setup: In a Schlenk flask under an inert atmosphere (e.g., argon), 3-Bromo-5-(trifluoromethyl)toluene (1.0 equiv.), the desired boronic acid (1.1-1.5 equiv.), a palladium catalyst such as Pd(PPh₃)₄ (1-5 mol%), and a base (e.g., K₂CO₃, Cs₂CO₃) are combined.
-
Solvent Addition: A degassed solvent system, typically a mixture of an organic solvent like dioxane or toluene and water, is added.
-
Reaction Conditions: The mixture is heated to 80-100 °C and stirred for several hours until the reaction is complete, as monitored by TLC or GC-MS.
-
Work-up and Purification: After cooling, the reaction mixture is diluted with water and extracted with an organic solvent. The combined organic layers are washed, dried, and concentrated. The crude product is then purified by column chromatography.[17]
Buchwald-Hartwig Amination
This reaction allows for the formation of carbon-nitrogen bonds, coupling 3-Bromo-5-(trifluoromethyl)toluene with a wide range of primary or secondary amines. This is a crucial transformation for introducing nitrogen-containing functional groups found in many drug molecules.
Stille Coupling
Similar to the Suzuki coupling, the Stille reaction uses an organotin reagent to form new C-C bonds, offering an alternative route to complex molecular scaffolds.[17]
Applications in Drug Development
The 3-methyl-5-(trifluoromethyl)phenyl motif, derived from 3-Bromo-5-(trifluoromethyl)toluene, is present in several FDA-approved drugs and clinical candidates.[3][18] The trifluoromethyl group is often incorporated to improve pharmacokinetic properties such as metabolic stability and membrane permeability.
One notable example is its use as a precursor in the synthesis of intermediates for drugs like Pexidartinib.[3] Pexidartinib is a kinase inhibitor that targets colony-stimulating factor 1 receptor (CSF1R). The synthesis of such molecules often involves a key C-N bond-forming step, such as a Buchwald-Hartwig or Ullmann coupling, where the bromine atom of a precursor derived from 3-Bromo-5-(trifluoromethyl)aniline is displaced by a heterocyclic amine.[19][20]
Diagram: Role in a Simplified Kinase Inhibitor MoA
Caption: Simplified MoA of a kinase inhibitor derived from related structures.
Safety, Handling, and Storage
3-Bromo-5-(trifluoromethyl)toluene is a chemical that requires careful handling in a laboratory setting.
-
Hazards: It is classified as a skin and serious eye irritant.[6][7] Some sources also indicate it may cause respiratory irritation.[6] It is a combustible liquid.[21]
-
Personal Protective Equipment (PPE): Appropriate PPE, including safety goggles, chemical-resistant gloves, and a lab coat, should be worn at all times.[21][22] Work should be conducted in a well-ventilated fume hood to avoid inhalation of vapors.[21][23]
-
Handling: Keep away from heat, sparks, open flames, and hot surfaces.[22][23] Use non-sparking tools and take precautionary measures against static discharge.[22][23]
-
Storage: Store in a tightly closed container in a dry, cool, and well-ventilated place.[21]
-
First Aid: In case of contact with skin, wash immediately with plenty of soap and water.[21] In case of eye contact, rinse cautiously with water for several minutes.[21] If inhaled, move the person to fresh air.[21] Seek medical attention if irritation persists.[22]
References
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Wikipedia. (n.d.). Sandmeyer reaction. Retrieved from [Link]
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Capot Chemical Co., Ltd. (2015, November 25). MSDS of 3-Bromo-5-(trifluoromethyl)toluene. Retrieved from [Link]
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Organic Chemistry Portal. (n.d.). Sandmeyer Reaction. Retrieved from [Link]
- Google Patents. (n.d.). EP3904342A1 - Process for the preparation of 3-(trifluoromethyl)-5-(4-methyl-1h-imidazole-1-yl)-benzeneamine hydrochloride.
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PubChem. (n.d.). 3-Bromo-5-methylbenzotrifluoride. Retrieved from [Link]
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Chemistry LibreTexts. (2024, October 10). Suzuki-Miyaura Coupling. Retrieved from [Link]
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ResearchGate. (n.d.). The Suzuki coupling reactions of aryl bromides with phenylboronic acid. Retrieved from [Link]
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ResearchGate. (2014, July 7). Which conditions are favorable for the efficient Suzuki coupling?. Retrieved from [Link]
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Royal Society of Chemistry. (n.d.). Supporting Information. Retrieved from [Link]
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ElectronicsAndBooks. (n.d.). Suzuki–Miyaura cross-coupling reaction of aryl bromides and chlorides with phenylboronic acid under aerobic conditions catalyz. Retrieved from [Link]
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ResearchGate. (n.d.). Suzuki coupling reaction of various aryl halides with arylboronic acids catalyzed by OA-Pd/CMK-3-A. Retrieved from [Link]
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Alfa Aesar. (n.d.). 3-Bromo-5-fluorotoluene, 98%. Retrieved from [Link]
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MDPI. (n.d.). FDA-Approved Trifluoromethyl Group-Containing Drugs: A Review of 20 Years. Retrieved from [Link]
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ResearchGate. (2022, October 6). (PDF) FDA-Approved Trifluoromethyl Group-Containing Drugs: A Review of 20 Years. Retrieved from [Link]
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National Institutes of Health. (n.d.). Selective C–F Functionalization of Unactivated Trifluoromethylarenes. Retrieved from [Link]
- Google Patents. (n.d.). CN103601613B - Preparation method of 3, 4, 5-trifluoro bromobenzene.
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Organic Chemistry Portal. (n.d.). Synthesis of Secondary Trifluoromethylated Alkyl Bromides Using 2-Bromo-3,3,3-trifluoropropene as a Radical Acceptor. Retrieved from [Link]
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PubChem. (n.d.). 3-Bromo-5-(trifluoromethyl)aniline. Retrieved from [Link]
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